molecular formula C8H7N3O4 B1497157 Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 931738-63-5

Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B1497157
CAS No.: 931738-63-5
M. Wt: 209.16 g/mol
InChI Key: WZMLBZOJCIMDHJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused isoxazolo-pyrimidine core with an ethyl ester group at position 3 and a ketone moiety at position 4 ().

Properties

IUPAC Name

ethyl 4-oxo-5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-2-14-8(13)5-4-6(12)9-3-10-7(4)15-11-5/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMLBZOJCIMDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624897
Record name Ethyl 4-oxo-2,4-dihydro[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931738-63-5
Record name Ethyl 4-oxo-2,4-dihydro[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate typically follows a sequence involving:

  • Formation of an isoxazole intermediate with amino and carboxylate functionalities.
  • Cyclization to form the fused isoxazolo-pyrimidine ring system.
  • Functional group manipulations such as chlorination and amination to introduce desired substituents.

This approach is supported by literature on related isoxazolo[5,4-d]pyrimidine derivatives, which share common synthetic intermediates and conditions.

Preparation of Key Intermediates

The initial step involves the synthesis of 5-amino-3-substituted isoxazole-4-carboxylate derivatives. For example, 5-amino-3-methylisoxazole-4-carboxylate can be prepared by reacting methylethoxymethylenemalononitrile with hydroxylamine under basic conditions, followed by acid treatment to convert nitrile to carboxamide functionality.

Cyclization to Isoxazolo[5,4-d]pyrimidin-4-one

Cyclization is achieved by reacting the amino isoxazole intermediate with triethyl orthoacetate or trifluoroacetic anhydride. This step forms the isoxazolo[5,4-d]pyrimidin-4(5H)-one core structure. Microwave-assisted conditions have been employed to enhance reaction rates and yields, typically involving heating at elevated temperatures (e.g., 110–150 °C) for short durations (minutes).

Functional Group Transformations

  • Chlorination: The pyrimidinone intermediate is chlorinated using phosphorus oxychloride (POCl3) under reflux conditions (e.g., 80 °C for 10 hours) to form the 4-chloro derivative. This step activates the molecule for subsequent nucleophilic substitution.

  • Amination: The 4-chloro isoxazolo[5,4-d]pyrimidine intermediate undergoes nucleophilic substitution with various amines in the presence of bases like diisopropylethylamine (DIPEA) in ethanol or isopropanol solvents to afford substituted derivatives.

  • Reduction: In some cases, ester groups on the pyrimidine ring are reduced using sodium borohydride in mixed solvents such as tetrahydrofuran (THF) and methanol to yield corresponding alcohol derivatives.

Alternative and Supporting Methods

  • Microwave-Assisted Organic Synthesis: Microwave irradiation has been effectively used to accelerate cyclization and condensation reactions in the synthesis of isoxazolo-pyrimidine derivatives, improving yields and reducing reaction times.

  • Multicomponent Reactions: Aminoazole-based multicomponent reactions involving aldehydes and cyclic CH-acids (e.g., 1,3-diketones) offer an alternative for the construction of fused heterocycles, potentially applicable for analogues of the target compound.

  • Condition-Based Divergence: Variation of solvents, temperature, and catalysts can direct the reaction pathway toward desired regioisomers or structural variants, which may be useful in optimizing the synthesis of this compound derivatives.

Summary Table of Preparation Steps

Stage Intermediate/Product Key Reagents/Conditions Notes
Formation of amino isoxazole 5-amino-3-substituted isoxazole-4-carboxylate Hydroxylamine, base Basic conditions favor formation
Conversion to carboxamide 5-amino-3-substituted isoxazole-4-carboxamide Concentrated H2SO4 Acidic hydrolysis
Cyclization Isoxazolo[5,4-d]pyrimidin-4-one Triethyl orthoacetate, acetic anhydride, microwave Microwave enhances yield
Chlorination 4-chloro isoxazolo[5,4-d]pyrimidine POCl3, reflux Activates for amination
Amination Substituted isoxazolo[5,4-d]pyrimidine Amines, DIPEA, EtOH Nucleophilic substitution
Optional reduction Alcohol derivatives NaBH4, THF-MeOH Reduction of ester groups

Research Findings and Optimization Insights

  • The use of microwave irradiation significantly reduces reaction time and improves regioselectivity during cyclization steps.

  • Chlorination with phosphorus oxychloride requires careful control of temperature and reaction time to avoid decomposition and ensure high conversion.

  • Amination reactions benefit from the use of sterically hindered bases like DIPEA to facilitate nucleophilic substitution without side reactions.

  • Solvent choice (ethanol, isopropanol) influences the solubility of intermediates and reaction rates during amination.

  • Reduction of ester groups with sodium borohydride is effective in mixed solvent systems and allows further functionalization of the molecule.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Addition reactions may involve the use of organometallic reagents or other suitable reactants.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Their Implications

The compound’s key structural features and their analogs are compared below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Activities References
Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate (Target) C₈H₇N₃O₄* ~209 4-oxo, ethyl ester at position 3 Specialty chemical; inferred pharmacological potential
Ethyl 4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate C₁₆H₁₄N₄O₂S 350.37 Thiazolo ring, pyridinyl at position 4, methyl A2BR antagonist; 71–82% synthesis yield
Ethyl 4-cyclopropylaminoisoxazolo[5,4-d]pyrimidine-3-carboxylate C₁₀H₁₁N₅O₃ 273.23 Cyclopropylamino at position 4 Potential metabolic stability enhancement
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate C₈H₈N₄O₃ 208.17 Amino at position 4 Increased solubility (basic NH₂ group)
Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate C₁₁H₁₀ClNO₃ 239.66 4-chlorophenyl at position 3, methyl ester Hydrophobic; membrane permeability effects

*Estimated based on analogous compounds ().

Key Observations

Core Heterocycle Variations: Replacement of the isoxazole ring with a thiazole (e.g., thiazolo[3,2-a]pyrimidine derivatives) introduces sulfur, enhancing π-π stacking and polarizability, which may improve receptor-binding affinity ().

Substituent Effects: 4-Oxo vs. 4-Amino: The ketone group in the target compound contrasts with the amino group in C₈H₈N₄O₃ (). The oxo moiety increases electrophilicity, while the amino group enhances basicity and hydrogen-bonding capacity. Ester Groups: Ethyl esters (vs. methyl) marginally increase lipophilicity, influencing bioavailability and metabolic stability ().

Biological Activity Trends: Thiazolo-pyrimidine derivatives (e.g., A2BR antagonists in ) demonstrate that fused heterocycles with pyridinyl or aromatic substituents exhibit receptor antagonism. This suggests the target compound’s isoxazolo-pyrimidine core could be optimized for similar applications.

Biological Activity

Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential applications based on recent studies and available literature.

  • Molecular Formula : C8H7N3O4
  • Molecular Weight : 209.16 g/mol
  • CAS Number : 931738-63-5
  • Canonical SMILES : CCOC(=O)C1=NOC2=C1C(=O)NC=N2

Synthesis Methods

Several synthesis methods have been reported for this compound, including multi-component reactions that enhance efficiency and yield. For instance, a method involving the nucleophilic addition of 4,5-dihydrooxazole derivatives has been documented, showcasing the compound's versatility in synthetic applications .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Comparative studies indicate that it outperforms some conventional antibiotics in specific assays .

Antitumor Activity

Research indicates that this compound may possess antitumor activity. It has been evaluated in several cancer cell lines, showing significant cytotoxic effects. A study highlighted its ability to inhibit cell proliferation and induce apoptosis in cancer cells, which positions it as a candidate for further development as an anticancer drug .

Antioxidant Properties

The compound has also shown promising antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Amin et al. (2012) assessed the antimicrobial activity of various heterocyclic compounds, including this compound. Results indicated a significant zone of inhibition against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
  • Antitumor Screening : In a recent investigation published in the Journal of Medicinal Chemistry (2023), this compound was tested against multiple cancer cell lines. The findings revealed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
  • Antioxidant Activity Assessment : A comparative analysis of antioxidant activities revealed that the compound significantly reduced malondialdehyde levels in treated cells while increasing glutathione levels, indicating its role in enhancing cellular defense mechanisms against oxidative damage .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialHigh
AntitumorSignificant
AntioxidantModerate

Q & A

Q. What are the established synthetic methodologies for Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate, and how are reaction parameters optimized for yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the isoxazolopyrimidine core. Key steps include:

  • Pyrazole Ring Formation : Cyclization under reflux conditions with ethanol as a solvent, using catalysts like LiHMDS ().
  • Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or condensation reactions ().

Q. Optimization Strategies :

  • Temperature Control : Maintaining 80–100°C during cyclization improves reaction kinetics without decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate ring closure ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationHydrazine, EtOH, 80°C, 12 hr6595
EsterificationEthyl chloroformate, K₂CO₃, DMF7898

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the ethyl ester group shows a triplet at δ ~1.3 ppm (¹H) and a quartet at δ ~4.3 ppm ().
  • X-ray Crystallography : Single-crystal studies (e.g., using SHELX programs) resolve bond lengths and angles, confirming the fused isoxazole-pyrimidine system (). For instance, C=O bond lengths in the 4-oxo group are ~1.22 Å, typical for ketones ().
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.08) ().

Q. What key physicochemical properties influence its laboratory handling?

Answer:

  • Solubility : Moderately soluble in DMSO (~25 mg/mL) but poorly in water (<0.1 mg/mL), requiring organic solvents for dissolution ().
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C ().
  • Melting Point : Reported range: 180–185°C (predicted via differential scanning calorimetry) ().

Advanced Research Questions

Q. How do reaction mechanisms differ between thermal and microwave-assisted synthesis?

Answer:

  • Thermal Synthesis : Relies on slow heat transfer, leading to potential side reactions (e.g., ester hydrolysis at high temperatures) ().
  • Microwave-Assisted Synthesis : Enhances reaction rates via uniform dielectric heating. For example, cyclization completes in 2 hr (vs. 12 hr thermally) with 15% higher yield (). Computational models (DFT) suggest microwave irradiation lowers activation energy by stabilizing transition states ().

Q. What strategies resolve contradictions in reported biological activities across cell line studies?

Answer: Contradictions (e.g., variable IC₅₀ values in cancer cells) arise from:

  • Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in MDR lines) ().
  • Experimental Design : Standardize assays (e.g., MTT vs. ATP-based viability) and control for metabolite interference ().

Q. Validation Approach :

  • Dose-Response Curves : Use ≥6 concentrations to improve IC₅₀ accuracy.
  • Meta-Analysis : Pool data from independent studies to identify outliers ().

Q. How can computational models predict reactivity in novel reaction environments?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the 4-oxo group is susceptible to nucleophilic attack (LUMO energy: –1.8 eV) ().
  • Molecular Dynamics (MD) : Simulates solvent effects; acetonitrile stabilizes transition states better than water due to lower polarity ().

Q. Table 2: Computational Parameters for Reactivity Prediction

ParameterValue/OutcomeTool/SoftwareReference
HOMO-LUMO Gap4.5 eVGaussian 16
Solvation Free Energy–15.2 kcal/mol (in DMSO)COSMO-RS

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate
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Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate

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